molecular formula C14H15F2NO B2477817 3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide CAS No. 2097887-96-0

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide

Cat. No.: B2477817
CAS No.: 2097887-96-0
M. Wt: 251.277
InChI Key: VYMCAPNFOQVEHL-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzamide ring and a 4-methylidenecyclohexyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-difluorobenzoyl chloride and 4-methylidenecyclohexylamine.

    Reaction Conditions: The reaction between 3,4-difluorobenzoyl chloride and 4-methylidenecyclohexylamine is carried out in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature under an inert atmosphere to prevent any side reactions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-methylbenzamide
  • 4-methylidenecyclohexylbenzamide
  • 3,4-difluoro-N-(cyclohexyl)benzamide

Uniqueness

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide is unique due to the presence of both fluorine atoms and the 4-methylidenecyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-12(15)13(16)8-10/h4,7-8,11H,1-3,5-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCAPNFOQVEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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